molecular formula C10H10ClFO B7869784 1-(2-Chloro-6-fluorophenyl)butan-2-one

1-(2-Chloro-6-fluorophenyl)butan-2-one

Cat. No.: B7869784
M. Wt: 200.64 g/mol
InChI Key: KYJHMEXQETZWFT-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO It is a member of the aryl ketone family, characterized by the presence of a ketone functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-chloro-6-fluorobenzoic acid.

    Reduction: Formation of 1-(2-chloro-6-fluorophenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the interactions of aryl ketones with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorophenyl)butan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents on the aromatic ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)butan-2-one can be compared with other aryl ketones such as:

    1-(2-Chlorophenyl)butan-2-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(2-Fluorophenyl)butan-2-one: Lacks the chlorine substituent, which can influence its chemical properties and interactions.

    1-(2-Bromo-6-fluorophenyl)butan-2-one:

The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJHMEXQETZWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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